molecular formula C11H13ClN2O3 B11026579 4-chloro-N,N-diethyl-2-nitrobenzamide

4-chloro-N,N-diethyl-2-nitrobenzamide

Cat. No.: B11026579
M. Wt: 256.68 g/mol
InChI Key: GGBJKEOCONBPHH-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethyl-2-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a nitro group at the 2-position, and diethylamine groups attached to the benzamide nitrogen. This compound is part of a broader class of benzamides studied for their applications in organic synthesis, catalysis, and medicinal chemistry. Benzamides are frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal-catalyzed reactions. The structural features of this compound—particularly the electron-withdrawing nitro and chloro groups—render it reactive in cross-coupling reactions and as a precursor for heterocyclic compounds .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-N,N-diethyl-2-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-6-5-8(12)7-10(9)14(16)17/h5-7H,3-4H2,1-2H3

InChI Key

GGBJKEOCONBPHH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-2-nitrobenzamide typically involves the nitration of 4-chloro-N,N-diethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, elevated temperature.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products Formed

    Reduction: 4-chloro-N,N-diethyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and diethylamine.

Scientific Research Applications

4-chloro-N,N-diethyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Dialkylamine Substituents

The nature of the alkyl groups on the benzamide nitrogen significantly impacts steric and electronic properties. For example:

  • 4-Chloro-N,N-dimethylbenzamide (CAS 619-56-7): Smaller methyl groups result in lower steric hindrance, enabling higher turnover numbers (TONs) in nickel-catalyzed amidation reactions (TON = 106–149) compared to bulkier analogs .
  • 4-Chloro-N,N-diisopropylbenzamide (CAS 79606-45-4) : Larger isopropyl groups drastically lower TONs (e.g., 38–57) due to hindered substrate access in catalytic reactions .

Table 1: Impact of N-Alkyl Substituents on Catalytic Efficiency

Compound Substituents TON in Ni-Catalyzed Reactions
4-Chloro-N,N-dimethylbenzamide N,N-dimethyl 106–149
4-Chloro-N,N-diethyl-2-nitrobenzamide N,N-diethyl Not reported (estimated lower)
4-Chloro-N,N-diisopropylbenzamide N,N-diisopropyl 38–57

Nitro Group Position

The nitro group’s position alters electronic effects and reactivity:

  • 2-Nitro derivatives : The nitro group at the 2-position (as in the target compound) induces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon, which is critical for nucleophilic substitution or condensation reactions.

Structural and Functional Comparisons with Heterocyclic Benzamides

Benzamides with heterocyclic moieties exhibit distinct properties:

  • 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide (CAS 1261990-42-4) : The dihydrobenzodioxin group enhances π-π stacking interactions, improving binding affinity in biological systems compared to alkyl-substituted benzamides .
  • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS 289491-08-3) : The benzothiazole moiety introduces fluorescence properties and antimicrobial activity, absent in simple dialkyl benzamides .

Table 2: Key Properties of Heterocyclic vs. Dialkyl Benzamides

Compound Key Feature Application
This compound Diethylamine, 2-nitro Catalysis, intermediate synthesis
4-Chloro-N-(dihydrobenzodioxinyl)benzamide Dihydrobenzodioxin Pharmaceutical lead optimization
2-Chloro-4-nitrobenzamide derivatives Benzothiazole moiety Antimicrobial agents

Dehydrosulfurization Routes

Compounds like 4-chloro-N-(trichloroethyl)benzamides () are synthesized via dehydrosulfurization using dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures. The target compound’s synthesis may similarly involve nitro-group introduction via nitration of 4-chloro-N,N-diethylbenzamide .

Cross-Coupling Reactions

4-Chloro-N,N-dimethylbenzamide (CAS 619-56-7) participates in Suzuki-Miyaura couplings, forming biaryl products. The diethyl variant’s bulkier substituents may slow coupling efficiency compared to dimethyl analogs .

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